[3-cyclopropyl-6-ethyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl](3-methylpiperidin-1-yl)methanone
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Overview
Description
3-cyclopropyl-6-ethyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. . The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is fused with various functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 3-cyclopropyl-6-ethyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone involves several steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved by treating diphenylhydrazone and pyridine with iodine.
Functional Group Addition: The addition of cyclopropyl, ethyl, and fluorophenyl groups can be done through various substitution reactions.
Final Coupling: The final step involves coupling the pyrazolo[3,4-b]pyridine core with 3-methylpiperidin-1-ylmethanone using appropriate coupling reagents and conditions.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can be performed using halogenating agents or nucleophiles.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions using boron reagents.
Scientific Research Applications
3-cyclopropyl-6-ethyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone has several scientific research applications:
Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential biological activities.
Biological Research: The compound is studied for its interactions with various biological targets and pathways.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in chemical industries.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It binds to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 3-cyclopropyl-6-ethyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone include other pyrazolo[3,4-b]pyridines and indole derivatives . These compounds share similar structural features and biological activities but differ in their specific functional groups and applications. The unique combination of functional groups in 3-cyclopropyl-6-ethyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone makes it distinct and valuable for specific research and industrial applications.
Properties
Molecular Formula |
C24H27FN4O |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
[3-cyclopropyl-6-ethyl-1-(2-fluorophenyl)pyrazolo[3,4-b]pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C24H27FN4O/c1-3-17-13-18(24(30)28-12-6-7-15(2)14-28)21-22(16-10-11-16)27-29(23(21)26-17)20-9-5-4-8-19(20)25/h4-5,8-9,13,15-16H,3,6-7,10-12,14H2,1-2H3 |
InChI Key |
LRWFETNAHAKTHY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3F)C4CC4)C(=O)N5CCCC(C5)C |
Origin of Product |
United States |
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